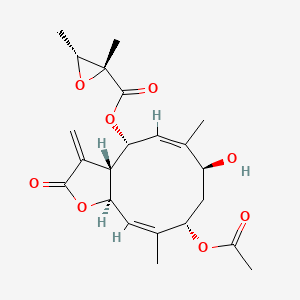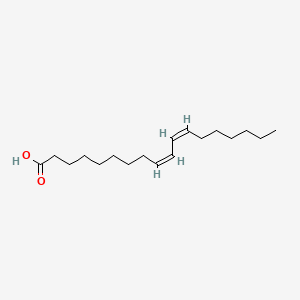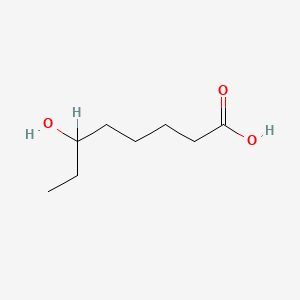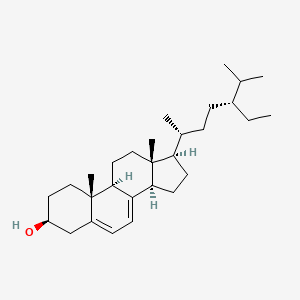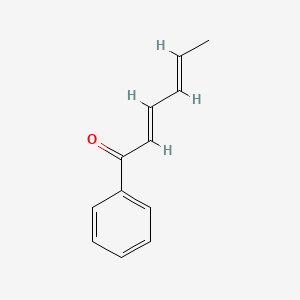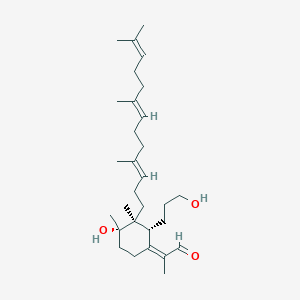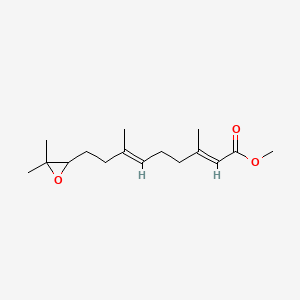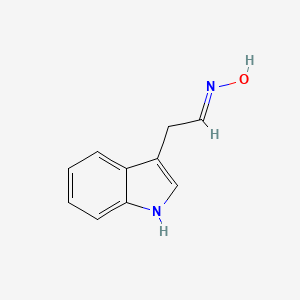![molecular formula C17H24ClNO2 B1233263 N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B1233263.png)
N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butenachlor is an anilide.
Aplicaciones Científicas De Investigación
Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) demonstrates that certain chloroacetamide herbicides, including compounds structurally related to N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide, undergo metabolism in human and rat liver microsomes. The study highlights the complex metabolic pathways involving compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a structurally related compound, which are processed through the liver microsomes with involvement of cytochrome P450 isoforms such as CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).
Biodegradation and Environmental Impact
Gao et al. (2015) and Lee & Kim (2022) have explored the biodegradation pathways of butachlor, which shares a similar chemical structure with the compound . These studies provide insight into how bacteria like Bacillus sp. and Acinetobacter sp. can degrade such compounds, revealing novel metabolic mechanisms and pathways for transforming these herbicides into more environmentally benign substances (Gao, Jin, Shi, & Chu, 2015); (Lee & Kim, 2022).
Herbicidal Efficacy and Plant Interaction
Research on chloroacetamide herbicides, including alachlor and butachlor which are structurally related to the compound , reveals their interactions with plants. For instance, Tamogami et al. (1995) discuss how these herbicides can trigger phytoalexin accumulation in rice, indicating a specific biochemical response in certain plants (Tamogami, Kodama, Hirose, & Akatsuka, 1995). Furthermore, Breaux (1987) examines the metabolism of similar herbicides in different plant species, highlighting how tolerance or susceptibility to these compounds is influenced by their metabolic pathways (Breaux, 1987).
Soil Interaction and Mobility
Research conducted by Peter and Weber (1985) and Banks and Robinson (1986) explores the interaction of chloroacetamide herbicides with soil properties. Their studies suggest that soil composition significantly influences the adsorption, mobility, and efficacy of these herbicides, thereby impacting their environmental fate and agricultural utility (Peter & Weber, 1985); (Banks & Robinson, 1986).
Propiedades
Fórmula molecular |
C17H24ClNO2 |
|---|---|
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4+ |
Clave InChI |
HZDIJTXDRLNTIS-QPJJXVBHSA-N |
SMILES isomérico |
CCC1=C(C(=CC=C1)CC)N(COC/C=C/C)C(=O)CCl |
SMILES |
CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233185.png)
